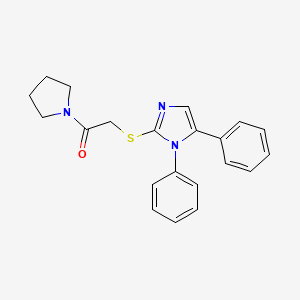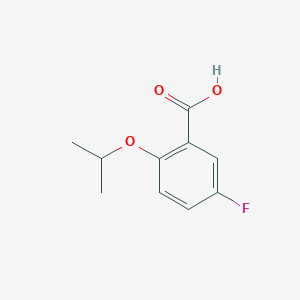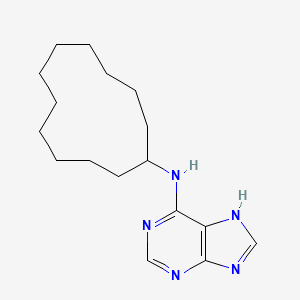
N-cyclododecyl-9H-purin-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclododecyl-9H-purin-6-amine is a chemical compound with the molecular formula C17H27N5 This compound belongs to the purine family, which is characterized by a fused pyrimidine and imidazole ring structure Purines are essential components in various biological processes, including the formation of nucleic acids
Métodos De Preparación
The synthesis of N-cyclododecyl-9H-purin-6-amine typically involves the reaction of 6-chloropurine with cyclododecylamine. The preferred method for preparing N-(purin-6-yl) derivatives of heterocyclic amines is the interaction of 6-chloropurine with heterocyclic amines without any catalyst . This reaction is usually carried out in polar solvents such as butanol, ethanol, or dimethylformamide, often in the presence of a tertiary amine like triethylamine. The reaction conditions may vary, but heating the mixture is commonly employed to facilitate the reaction.
Análisis De Reacciones Químicas
N-cyclododecyl-9H-purin-6-amine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom in 6-chloropurine is replaced by the cyclododecylamine group.
Oxidation and Reduction:
Hydrolysis: The compound may undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the purine ring structure.
Common reagents used in these reactions include polar solvents (e.g., ethanol, dimethylformamide), tertiary amines (e.g., triethylamine), and sometimes catalysts or heating to drive the reactions to completion.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for synthesizing more complex molecules, particularly in the development of new purine derivatives with potential biological activity.
Biology: Purine derivatives, including N-cyclododecyl-9H-purin-6-amine, are studied for their roles in cellular processes and as potential therapeutic agents.
Industry: It can be used in the synthesis of specialized chemicals and materials, leveraging its unique chemical properties.
Mecanismo De Acción
The mechanism of action of N-cyclododecyl-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. Purine derivatives often exert their effects by mimicking or inhibiting natural purines, thereby affecting cellular signaling pathways. For example, purines can act on G-protein coupled receptors or channel-linked receptors, influencing processes like cell metabolism and immune response . The exact molecular targets and pathways for this compound would depend on its specific structure and functional groups.
Comparación Con Compuestos Similares
N-cyclododecyl-9H-purin-6-amine can be compared with other purine derivatives, such as:
N-benzyl-9H-purin-6-amine: This compound has a benzyl group instead of a cyclododecyl group, which may affect its chemical reactivity and biological activity.
9-sulfonyl-9H-purine: This derivative has a sulfonyl group at the 9-position, which can influence its stability and activity against certain viruses.
6-aminopurine derivatives: These compounds have various substituents at the 6-position, affecting their biological properties and potential therapeutic applications.
This compound is unique due to its cyclododecyl group, which may confer distinct chemical and biological properties compared to other purine derivatives.
Propiedades
IUPAC Name |
N-cyclododecyl-7H-purin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N5/c1-2-4-6-8-10-14(11-9-7-5-3-1)22-17-15-16(19-12-18-15)20-13-21-17/h12-14H,1-11H2,(H2,18,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBMZKRPWANJZMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCCC(CCCCC1)NC2=NC=NC3=C2NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
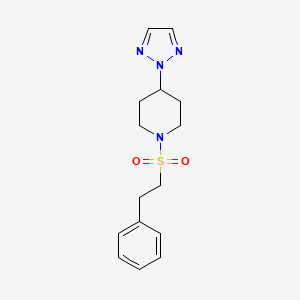
![16,18-bis(trifluoromethyl)-3,13,19-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15(20),16,18-heptaen-14-one](/img/structure/B2744931.png)
![2-[4-(4-Fluorophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid](/img/structure/B2744932.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-ethyl-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2744936.png)
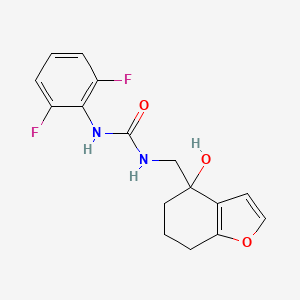
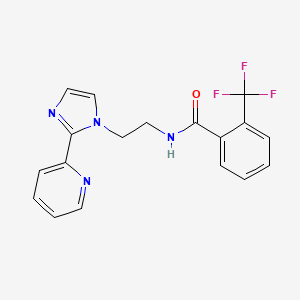
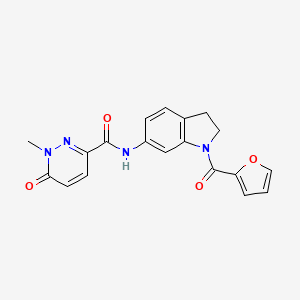
![N-({[2,3'-bifuran]-5-yl}methyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2744940.png)

![(E)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-5-phenylisoxazole-3-carboxamide](/img/structure/B2744945.png)
![(2E)-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acrylic acid](/img/structure/B2744946.png)
